![molecular formula C10H17NO3S B15166765 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine CAS No. 647025-09-0](/img/structure/B15166765.png)
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine is an organic compound with a unique structure that combines a piperidine ring with a but-2-yn-1-yloxy group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the But-2-yn-1-yloxy Group: This step involves the reaction of the piperidine ring with but-2-yn-1-ol under suitable conditions to introduce the but-2-yn-1-yloxy group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the but-2-yn-1-yloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The but-2-yn-1-yloxy group and the methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(But-2-yn-1-yl)oxy]-1-(methylsulfonyl)piperidine: Similar structure but with a different substituent.
4-[(But-2-yn-1-yl)oxy]-1-(ethylsulfonyl)piperidine: Another similar compound with an ethylsulfonyl group instead of methanesulfonyl.
Biological Activity
4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine is a synthetic compound that has garnered attention in the fields of pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. The presence of the methanesulfonyl group is particularly significant, as it enhances the compound's ability to interact with various biological targets.
Structural Characteristics
The compound contains a piperidine ring, which is known for its versatility in medicinal chemistry. The methanesulfonyl group contributes to its reactivity, allowing it to participate in nucleophilic substitutions and other reactions that can influence biological pathways. The but-2-yn-1-yl group adds further complexity to its structure, potentially affecting its interaction with biological molecules.
Antimicrobial Properties
Research indicates that compounds with similar structural characteristics often exhibit antimicrobial activity. For instance, studies have shown that piperidine derivatives can possess antibacterial properties, which may extend to this compound. The methanesulfonyl moiety is known to enhance the antibacterial action of related compounds by interfering with bacterial enzyme functions, such as acetylcholinesterase (AChE) inhibition .
Enzyme Inhibition
The compound's ability to inhibit enzymes is a critical aspect of its biological activity. Enzyme inhibition studies have demonstrated that piperidine derivatives can effectively inhibit AChE and urease, which are important targets in the treatment of conditions such as Alzheimer's disease and urinary tract infections, respectively . The specific inhibition profile for this compound remains to be fully elucidated but is expected to follow similar trends due to its structural similarities.
Anticancer Potential
Piperidine derivatives are also being explored for their anticancer properties. The methanesulfonyl group has been linked to enhanced cytotoxicity against various cancer cell lines. Preliminary data suggest that this compound could exhibit significant antiproliferative effects, potentially making it a candidate for further investigation in cancer therapeutics .
Synthesis and Evaluation
The synthesis of 4-[(But-2-yn-1-yloxy]-1-(methanesulfonyl)piperidine typically involves multi-step processes that optimize yield and purity. Techniques such as continuous flow reactors are employed to enhance production efficiency.
In one study, various piperidine derivatives were synthesized and evaluated for their biological activities. Compounds bearing the methanesulfonyl group showed promising results in enzyme inhibition assays, indicating a potential for therapeutic applications .
Properties
CAS No. |
647025-09-0 |
---|---|
Molecular Formula |
C10H17NO3S |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
4-but-2-ynoxy-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C10H17NO3S/c1-3-4-9-14-10-5-7-11(8-6-10)15(2,12)13/h10H,5-9H2,1-2H3 |
InChI Key |
BOGMKGWWRARSAH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.